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Compound of Interest

Compound Name: UBP512

CAS No.: 1333112-78-9

Cat. No.: B611533

Get Quote

Executive Summary: The Molecular Identity of
UBP512
UBP512 (9-iodophenanthrene-3-carboxylic acid) is a synthetic, small-molecule allosteric

modulator of the N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate

receptor.[1][2][3] Unlike traditional competitive antagonists that bind to the orthosteric glutamate

or glycine sites, UBP512 binds to a distinct allosteric site on the Ligand-Binding Domain (LBD).

[1]

Its defining characteristic is its functional dichotomy: it acts as a Positive Allosteric Modulator

(PAM) at GluN2A-containing receptors and a Negative Allosteric Modulator (NAM) at

GluN2C/GluN2D-containing receptors.[1] This unique "split" profile makes it an indispensable

tool for dissecting the physiological roles of specific NMDA receptor subtypes in synaptic

plasticity and neurodevelopment.

Chemical Architecture & Physicochemical
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Structural Analysis
UBP512 is built upon a rigid phenanthrene scaffold. Its pharmacological activity is governed by

two critical substituents:[1][3]

Carboxylic Acid (Position 3): Provides the essential electrostatic interaction with the

receptor's allosteric pocket. Removal or esterification of this group abolishes activity.

Iodine Atom (Position 9): Acts as a "selectivity switch."[1][3] The steric bulk and electronic

properties of the iodine atom restrict the molecule's fit in the GluN2B subtype while

permitting binding in GluN2A (potentiation) and GluN2C/D (inhibition).[1]

IUPAC Name: 9-iodophenanthrene-3-carboxylic acid Molecular Formula: C₁₅H₉IO₂ Molecular

Weight: 348.14 g/mol CAS Number: 1333112-78-9[1][3][4]

Key Physicochemical Data
Property Value

Implications for
Experimental Design

Solubility (DMSO) ~100 mM

Prepare high-concentration

stocks (e.g., 50 mM) to

minimize DMSO volume in

final bath.[1]

Solubility (Water) Negligible

Do not attempt to dissolve

directly in ACSF or culture

media.[1]

LogP ~4.2 (Predicted)

Highly lipophilic; readily

crosses cell membranes but

may adhere to plastic tubing.

[1]

pKa (Acid) ~4.0–4.5

At physiological pH (7.4), the

carboxylic acid is deprotonated

(anionic form is active).[1]

Appearance Off-white/Yellow solid
Light sensitive; store stocks in

amber vials.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b611533/docs?utm_src=pdf-body#technical-guide-chemical-structure-and-properties-of-ubp512-1
https://pubs.acs.org/doi/10.1021/jm401695d
https://www.vulcanchem.com/product/vc546204
https://pubs.acs.org/doi/10.1021/jm401695d
https://www.vulcanchem.com/product/vc546204
https://pubs.acs.org/doi/10.1021/jm401695d
https://pubs.acs.org/doi/10.1021/jm401695d
https://www.vulcanchem.com/product/vc546204
https://www.medkoo.com/products/17881
https://pubs.acs.org/doi/10.1021/jm401695d
https://pubs.acs.org/doi/10.1021/jm401695d
https://pubs.acs.org/doi/10.1021/jm401695d
https://pubs.acs.org/doi/10.1021/jm401695d
https://pubs.acs.org/doi/10.1021/jm401695d
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611533?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Pharmacological Profile & Mechanism of Action[1]
[6]
The "Split" Modulatory Effect
UBP512 does not open the channel itself; it modulates the efficacy of the natural agonists

(glutamate and glycine).

GluN1/GluN2A (Potentiation): UBP512 enhances agonist-evoked currents.[1][2][3] It

stabilizes the LBD dimer interface in an active conformation, increasing the channel's open

probability (

).

GluN1/GluN2C & GluN1/GluN2D (Inhibition): At these subtypes, UBP512 reduces current

amplitude, likely by stabilizing a desensitized or closed-cleft conformation that decouples

ligand binding from channel opening.[1]

GluN1/GluN2B (Null/Weak): UBP512 displays minimal activity at GluN2B receptors,

providing a "silent" window that allows researchers to isolate GluN2B currents by inhibiting

2C/2D and potentiating 2A (or using it in conjunction with a 2A antagonist).[1]

Selectivity Data[1][3][7]
Selectivity Factor: >50-fold selectivity for NMDA receptors over AMPA or Kainate receptors.

Potency (IC₅₀/EC₅₀):

Inhibition (GluN2D): IC₅₀ ≈ 10–50 µM.

Potentiation (GluN2A): Effects observed >30 µM; maximal effects often require higher

concentrations (up to 300 µM), limiting its utility as a high-affinity probe but validating it for

mechanistic studies.[1]

Mechanism of Action Diagram
The following diagram illustrates the differential modulation of NMDA receptor subtypes by

UBP512.
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Figure 1: Differential allosteric modulation of NMDA receptor subtypes by UBP512.[1][2][3]

Experimental Protocols & Handling
Preparation of Stock Solutions
Protocol:

Weigh the lyophilized UBP512 powder in a static-free environment.[1]

Dissolve in 100% DMSO to achieve a 50 mM stock concentration. Vortex vigorously for 1-2

minutes. Sonicate if necessary (up to 5 mins at 40°C) to ensure complete dissolution.[1]

Aliquot into light-protective (amber) microcentrifuge tubes (e.g., 10-20 µL per tube) to avoid

freeze-thaw cycles.

Storage: Store at -20°C. Stable for >6 months.

In Vitro Electrophysiology Workflow
Application: Isolating GluN2A-mediated synaptic currents in brain slices.[1]
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Bath Solution: Artificial Cerebrospinal Fluid (ACSF) with low Mg²⁺ (or 0 Mg²⁺) to relieve

voltage-dependent block.[1]

Working Solution: Dilute the DMSO stock 1:1000 into ACSF immediately before use to

achieve a final concentration of 50 µM.

Note: The final DMSO concentration should be ≤0.1% to avoid solvent artifacts.

Perfusion: Apply UBP512 for at least 10 minutes to ensure tissue penetration, as the

lipophilicity can slow equilibration.

Validation:

Record baseline NMDA EPSCs.

Wash in UBP512.[4]

Expected Result: If the synapse is GluN2A-rich, EPSC amplitude may increase (or remain

stable if subsaturating).[1] If GluN2D-rich (e.g., interneurons), EPSC amplitude will

decrease significantly.[1]

Experimental Decision Tree
Use the following workflow to determine if UBP512 is the correct tool for your assay.

Experimental Goal Target Receptor?
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Figure 2: Decision matrix for selecting UBP512 in glutamatergic assays.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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